Cas no 1874155-20-0 (N-Hydroxy-4-trifluoromethyl-benzamidine)
N-Hydroxy-4-trifluoromethyl-benzamidine Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)benzamidoxime
- (E)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide
- N-Hydroxy-4-trifluoromethyl-benzamidine
- n'-hydroxy-4-(trifluoromethyl)benzimidamide
- 4-Trifluoromethylbenzamideoxime
- N'-hydroxy-4-(trifluoromethyl)-benzenecarboximidamide
- AB0077650
- (Z)-N'Hhydroxy-4-(trifluoromethyl)benzimidamide
- 157H246
-
- Inchi: 1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
- InChI Key: QCVFLUSIBKAKPC-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(/C(=N\O)/N)=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- XLogP3: 2
- Topological Polar Surface Area: 58.6
N-Hydroxy-4-trifluoromethyl-benzamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1244545-5g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 97% | 5g |
$250 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1244545-25g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 97% | 25g |
$460 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1244545-100g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 97% | 100g |
$935 | 2023-09-01 | |
| Alichem | A019144377-100g |
4-Trifluoromethylbenzamideoxime |
1874155-20-0 | 97% | 100g |
$452.40 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243737-5g |
(E)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide |
1874155-20-0 | 97% | 5g |
¥535.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243737-25g |
(E)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide |
1874155-20-0 | 97% | 25g |
¥1874.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243737-100g |
(E)-N'-Hydroxy-4-(trifluoromethyl)benzimidamide |
1874155-20-0 | 97% | 100g |
¥5022.00 | 2023-11-21 | |
| 1PlusChem | 1P01ACTS-1g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 96% | 1g |
$26.00 | 2025-03-19 | |
| 1PlusChem | 1P01ACTS-25g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 96% | 25g |
$228.00 | 2025-03-19 | |
| 1PlusChem | 1P01ACTS-100g |
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide |
1874155-20-0 | 96% | 100g |
$635.00 | 2025-03-19 |
N-Hydroxy-4-trifluoromethyl-benzamidine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on N-Hydroxy-4-trifluoromethyl-benzamidine
Recent Advances in the Study of N-Hydroxy-4-trifluoromethyl-benzamidine (CAS: 1874155-20-0)
N-Hydroxy-4-trifluoromethyl-benzamidine (CAS: 1874155-20-0) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This small molecule, characterized by its trifluoromethyl and amidine functional groups, has shown promising pharmacological properties in recent studies. The compound's unique chemical structure makes it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
Recent studies have focused on the compound's potential as a selective inhibitor of various enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Hydroxy-4-trifluoromethyl-benzamidine exhibits potent inhibitory activity against certain metalloproteinases, with IC50 values in the low micromolar range. The research team attributed this activity to the compound's ability to chelate metal ions in the enzyme active sites while maintaining favorable pharmacokinetic properties.
In the field of antimicrobial research, N-Hydroxy-4-trifluoromethyl-benzamidine has shown activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant inhibition of bacterial biofilm formation, particularly in Staphylococcus aureus and Pseudomonas aeruginosa. The trifluoromethyl group was found to enhance membrane permeability while the amidine moiety contributed to target binding specificity.
The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in early 2024 revealed that N-Hydroxy-4-trifluoromethyl-benzamidine forms stable hydrogen bond networks with key amino acid residues in target proteins. These structural insights have guided the design of more potent analogs with improved selectivity profiles.
Recent synthetic chemistry advancements have also improved the accessibility of N-Hydroxy-4-trifluoromethyl-benzamidine and its derivatives. A novel one-pot synthesis method published in Tetrahedron Letters (2023) significantly reduced production costs while maintaining high purity (>98%). This methodological improvement has facilitated broader investigation of the compound's therapeutic potential.
Current research directions include exploring the compound's application in oncology, with preliminary data suggesting activity against certain kinase targets involved in tumor progression. Additionally, computational studies are being conducted to predict off-target effects and optimize the compound's drug-like properties. As research progresses, N-Hydroxy-4-trifluoromethyl-benzamidine continues to demonstrate its versatility as a pharmacophore in multiple therapeutic areas.
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